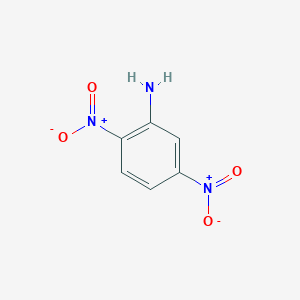

2,5-Dinitroaniline

Description

Properties

CAS No. |

619-18-1 |

|---|---|

Molecular Formula |

C6H5N3O4 |

Molecular Weight |

183.12 g/mol |

IUPAC Name |

2,5-dinitroaniline |

InChI |

InChI=1S/C6H5N3O4/c7-5-3-4(8(10)11)1-2-6(5)9(12)13/h1-3H,7H2 |

InChI Key |

RZKBRXDCJZLQLI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The History and Discovery of 2,5-Dinitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dinitroaniline, a member of the dinitroaniline class of compounds, holds a significant, albeit niche, position in the landscape of industrial chemistry. First explored in the mid-20th century during a broader investigation into dye and pesticide intermediates, this compound and its isomers have found applications ranging from colorant synthesis to agricultural chemicals. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and physicochemical properties of this compound, tailored for professionals in research and drug development. Detailed experimental protocols, quantitative data summaries, and diagrammatic representations of synthetic pathways are presented to facilitate a deeper understanding and practical application of this compound.

Introduction: A Historical Perspective on Dinitroanilines

The story of dinitroanilines begins in the early 1960s, a period of intense research and development in the field of organic chemistry, particularly concerning dyes and their intermediates.[1] The dinitroaniline scaffold, characterized by an aniline ring substituted with two nitro groups, presented a versatile platform for chemical modification. The position of the nitro groups on the aromatic ring gives rise to six possible isomers, each with distinct properties and applications.[2]

While the 2,6-dinitroaniline derivatives gained significant prominence as a major class of herbicides following the introduction of trifluralin in 1964, the utility of this compound has been more specialized, primarily as a chemical intermediate in the synthesis of certain dyes.[2][3] Some dinitroaniline compounds were even utilized as high explosives by Germany during World War I, highlighting the energetic nature of this chemical family.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, application, and further development in any research or industrial setting. The following tables summarize key quantitative data for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 619-18-1 | [3] |

| Molecular Formula | C₆H₅N₃O₄ | [4] |

| Molecular Weight | 183.12 g/mol | [4] |

| Appearance | Yellow to orange crystalline solid | Inferred from related compounds |

| Property | Value | Source |

| Melting Point | 185-190 °C | [3] |

| Boiling Point | Decomposes | Inferred from related compounds |

| Solubility | Sparingly soluble in water | Inferred from related compounds |

| XLogP3 | 1.8 | [4] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most cited laboratory-scale method is a nucleophilic aromatic substitution reaction, specifically the Chichibabin reaction, involving the amination of a di-substituted benzene derivative.

Synthesis via Chichibabin Reaction of 2,5-Dinitrochlorobenzene

This method involves the reaction of 2,5-dinitrochlorobenzene with sodium amide in liquid ammonia.[5]

Reaction:

Caption: Synthesis of this compound via the Chichibabin reaction.

Experimental Protocol:

-

Materials:

-

2,5-Dinitrochlorobenzene

-

Sodium amide (NaNH₂)

-

Anhydrous liquid ammonia (NH₃)

-

Anhydrous diethyl ether

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Standard laboratory glassware for reactions under anhydrous conditions (e.g., three-neck round-bottom flask, condenser with drying tube, dropping funnel, magnetic stirrer).

-

-

Procedure:

-

Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube.

-

In a well-ventilated fume hood, condense anhydrous liquid ammonia into the reaction flask, cooled in a dry ice/acetone bath.

-

Slowly add sodium amide to the liquid ammonia with stirring until the characteristic blue color of the solvated electron persists, indicating the formation of a sodium amide solution.

-

Dissolve 2,5-dinitrochlorobenzene in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium amide solution via the dropping funnel over a period of 30 minutes. Maintain the reaction temperature at the boiling point of liquid ammonia (-33 °C).

-

After the addition is complete, allow the reaction to stir for an additional 2-3 hours.

-

Quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight in the fume hood.

-

To the remaining residue, add deionized water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: Determination of the melting point and comparison with the literature value (185-190 °C). A sharp melting point range indicates high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and strong absorptions for the symmetric and asymmetric stretching of the nitro groups (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns will be consistent with the 2,5-disubstituted aniline structure.

-

¹³C NMR: The spectrum will show the expected number of signals for the carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (183.12 g/mol ).

Reaction Pathways and Mechanisms

The primary reaction pathway of interest for this compound in an industrial context is its synthesis. The Chichibabin reaction is a nucleophilic aromatic substitution. A simplified workflow for the synthesis and purification is illustrated below.

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This compound, while not as commercially prominent as some of its isomers, remains a compound of interest for specialized applications in the dye industry and as a building block in organic synthesis. Its history is intertwined with the broader development of nitroaromatic chemistry. This guide has provided a detailed overview of its discovery, properties, and synthesis, including a practical experimental protocol. The presented data and diagrams are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this and related compounds. As with all nitroaromatic compounds, appropriate safety precautions should be strictly adhered to during handling and synthesis.

References

- 1. 2,5-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. 2,5-Dichloroaniline: Electrochemical Synthesis and Detection Method_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 5. DCNB (2,5-DICHLORONITROBENZENE) - Ataman Kimya [atamanchemicals.com]

An In-Depth Technical Guide to the Fundamental Properties of 2,5-Dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dinitroaniline is a nitroaromatic compound that, along with its isomers, serves as a crucial intermediate in the synthesis of a wide range of chemicals, including azo dyes and pigments.[1][2] While not primarily investigated for pharmaceutical applications, a thorough understanding of its fundamental physicochemical, spectroscopic, and toxicological properties is essential for safe handling, environmental assessment, and exploring potential new applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core properties of this compound, complete with experimental protocols and data presented for clarity and comparative analysis.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃O₄ | [3] |

| Molecular Weight | 183.12 g/mol | [3] |

| Melting Point | 136 °C (decomposes) | [2] |

| Boiling Point | Decomposes | [4] |

| Density | 1.736 g/cm³ | [2] |

| LogP | 1.84 (estimated) | [5] |

| pKa | 18.46 | [5] |

Solubility:

This compound is sparingly soluble in water but shows greater solubility in organic solvents.[6] While specific quantitative data for the 2,5-isomer is limited, data for the closely related 2,4-Dinitroaniline provides a useful reference, indicating solubility increases with temperature and is higher in polar organic solvents like acetone and ethanol compared to non-polar solvents like toluene.[7]

| Solvent | Solubility of 2,4-Dinitroaniline (g/100mL) | Temperature (°C) |

| Water | <0.01 | 23 |

| Ethanol (88%) | 0.58 | 18 |

| Ethanol (95%) | 0.75 | 21 |

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum of dinitroanilines is characterized by strong absorptions corresponding to the N-H stretching of the amine group and the symmetric and asymmetric stretching of the nitro groups.

-

N-H stretch: Typically observed in the region of 3300-3500 cm⁻¹.

-

NO₂ asymmetric stretch: Around 1500-1570 cm⁻¹.

-

NO₂ symmetric stretch: Around 1300-1390 cm⁻¹.

-

C-N stretch: In the range of 1250-1360 cm⁻¹.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aromatic C=C stretch: In the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for elucidating the precise structure of this compound. The chemical shifts are influenced by the strong electron-withdrawing nature of the two nitro groups.

¹H NMR of 2,4-Dinitroaniline (for comparison): [8]

-

H-3: ~8.77 ppm (d)

-

H-5: ~8.36 ppm (dd)

-

H-6: ~7.12 ppm (d)

-

-NH₂: ~8.14 ppm (br s)

¹H NMR of 2,6-Dinitroaniline (for comparison): [9]

-

H-3, H-5: ~8.49 ppm (d)

-

H-4: ~6.84 ppm (t)

-

-NH₂: ~8.42 ppm (br s)

¹³C NMR: The carbon atoms attached to the nitro groups will be significantly deshielded (shifted downfield), while the carbon attached to the amino group will be shielded (shifted upfield) relative to benzene. Aromatic carbons typically appear in the 100-160 ppm range.[10]

UV-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of dinitroanilines in a solvent like ethanol typically shows strong absorption bands in the UV and visible regions, arising from π-π* transitions within the aromatic system. For 2,4-Dinitroaniline, an absorption maximum is observed around 346 nm.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and verification of the fundamental properties of this compound.

Synthesis of this compound (via Chichibabin Reaction)

The Chichibabin reaction provides a pathway for the amination of heterocyclic compounds and can be adapted for the synthesis of this compound from 2,5-dinitrochlorobenzene.[1]

Materials:

-

2,5-Dinitrochlorobenzene

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether or toluene

-

Ammonium chloride

-

Deionized water

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet.

-

Cool the flask in a dry ice/acetone bath and condense a sufficient volume of ammonia gas.

-

Carefully add sodium amide to the liquid ammonia with stirring to form a solution.

-

Dissolve 2,5-dinitrochlorobenzene in a minimal amount of anhydrous diethyl ether or toluene.

-

Slowly add the solution of 2,5-dinitrochlorobenzene to the sodium amide solution in liquid ammonia with vigorous stirring.

-

Allow the reaction to proceed at the temperature of boiling ammonia for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cautiously quench the reaction by the slow addition of ammonium chloride to neutralize any unreacted sodium amide.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

To the remaining residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Protocols

The following workflows outline the general procedures for the characterization of synthesized this compound.

Toxicological Profile

Dinitroanilines, as a class of compounds, are known for their biological activity, primarily as herbicides. Their mechanism of action involves the disruption of microtubule polymerization, which is crucial for cell division.[2] This mode of action is relatively specific to plant and protist tubulin.

Toxicity Summary:

-

Mechanism of Action: Inhibition of microtubule formation.[2]

-

Human Toxicity: Generally considered to have low to moderate toxicity in humans.[2]

-

Environmental Toxicity: Can exhibit high toxicity to aquatic organisms.[2]

It is important to note that while the primary target is tubulin, other off-target effects cannot be ruled out, and a comprehensive toxicological evaluation would be necessary for any potential pharmaceutical development. Due to its primary use as a chemical intermediate and the nature of its toxicity, there are no established signaling pathways in the context of drug development to visualize.

Conclusion

This technical guide provides a foundational understanding of the core properties of this compound. The presented data and experimental protocols offer a starting point for researchers and scientists working with this compound. While a complete spectroscopic dataset for the 2,5-isomer remains to be fully elucidated in publicly accessible literature, the provided information on its isomers serves as a valuable guide for its identification and characterization. As with any chemical compound, appropriate safety precautions should be taken during handling and disposal, especially considering its potential environmental toxicity. Further research into the specific biological activities of this compound could reveal novel applications beyond its current use as a chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H5N3O4 | CID 123081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 5. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. 2,4-Dinitroaniline(97-02-9) 1H NMR [m.chemicalbook.com]

- 9. 2,6-Dinitroaniline(606-22-4) 1H NMR [m.chemicalbook.com]

- 10. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,5-Dinitroaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-Dinitroaniline, a key chemical intermediate. The document furnishes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, complete with experimental protocols, to support researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Below are the summarized ¹H and ¹³C NMR data and a detailed experimental protocol for their acquisition.

Data Presentation

| ¹H NMR Data (Solvent: DMSO-d₆) | |

| Chemical Shift (δ) ppm | Multiplicity |

| 8.63 | d |

| 8.15 | dd |

| 7.45 | br s |

| 7.29 | d |

| ¹³C NMR Data (Solvent: DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| 150.1 | C-1 (-NH₂) |

| 140.2 | C-5 (-NO₂) |

| 138.8 | C-2 (-NO₂) |

| 129.2 | C-4 |

| 120.5 | C-6 |

| 115.8 | C-3 |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR analysis or 50-100 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube, ensuring the final volume is sufficient to cover the detection coils of the spectrometer.

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance 400 MHz (or equivalent)

-

Nuclei: ¹H and ¹³C

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound.

Data Presentation

| Vibrational Frequency (cm⁻¹) | Intensity | Assignment |

| 3485, 3375 | Strong, Sharp | N-H stretching (asymmetric and symmetric) |

| 1630 | Strong | N-H bending |

| 1580 | Medium | C=C aromatic ring stretching |

| 1530 | Very Strong | Asymmetric NO₂ stretching |

| 1340 | Very Strong | Symmetric NO₂ stretching |

| 830 | Strong | C-H out-of-plane bending |

| 740 | Strong | C-N stretching |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent)

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule.

Data Presentation

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Ethanol | 235 | 15,800 |

| 375 | 5,200 |

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol) of a known concentration (e.g., 1 x 10⁻³ M).

-

Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

Instrumentation and Parameters:

-

Spectrophotometer: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent)

-

Wavelength Range: 200 - 800 nm

-

Blank: The solvent used for the sample preparation (e.g., ethanol).

-

Cuvette: 1 cm path length quartz cuvette.

Navigating the Solubility of 2,5-Dinitroaniline: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of 2,5-Dinitroaniline, tailored for researchers, scientists, and professionals in drug development. This guide addresses the current landscape of solubility data, outlines detailed experimental protocols for its determination, and provides a framework for approaching this compound in a laboratory setting.

Introduction

This compound is a nitroaromatic compound of interest in various chemical and pharmaceutical research areas. Its utility in synthesis and potential biological activity necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in organic solvents. This property is critical for reaction kinetics, purification processes such as recrystallization, and the formulation of drug delivery systems.

Despite the importance of this data, a comprehensive search of scientific literature, chemical databases, and established handbooks reveals a notable absence of specific quantitative solubility data (e.g., g/100mL or mole fraction at various temperatures) for this compound. In contrast, extensive data is available for its isomer, 2,4-Dinitroaniline, which is often used as a reference. This guide, therefore, aims to provide a robust framework for researchers by detailing established experimental protocols for solubility determination and offering a qualitative assessment of this compound's expected solubility based on the known behavior of related nitroaniline compounds.

Qualitative Solubility Profile of this compound

In the absence of explicit quantitative data, a qualitative understanding of this compound's solubility can be inferred from its molecular structure and the general solubility trends of dinitroaniline isomers. The presence of two polar nitro (-NO2) groups and a polar amino (-NH2) group attached to a nonpolar benzene ring suggests a nuanced solubility profile.

It is anticipated that this compound will exhibit:

-

Low solubility in non-polar solvents: Such as hexanes and toluene, due to the polar functional groups.

-

Moderate to good solubility in polar aprotic solvents: Such as acetone, ethyl acetate, and acetonitrile. These solvents can engage in dipole-dipole interactions with the nitro groups and the amino group.

-

Moderate solubility in polar protic solvents: Such as methanol and ethanol. The amino group can act as a hydrogen bond donor, and the nitro groups as hydrogen bond acceptors, facilitating dissolution. However, the overall solubility may be tempered by the energetic cost of disrupting the solvent's hydrogen-bonding network.

-

Poor solubility in water: The hydrophobic nature of the benzene ring is expected to dominate, leading to very limited aqueous solubility.

Recrystallization, a common purification technique, often relies on a solvent that dissolves the compound well at elevated temperatures but poorly at lower temperatures. For compounds structurally similar to this compound, such as other dinitroanilines and dinitrophenylhydrazones, alcohols (like ethanol and n-butyl alcohol) and acetic acid are frequently employed for this purpose. This suggests that these solvents are good candidates for dissolving this compound, particularly when heated.

Data Presentation

As of the latest literature review, no specific quantitative solubility data for this compound in various organic solvents was found. Researchers are advised to determine this data experimentally for their specific applications. A recommended template for presenting such data is provided below.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |

| Methanol | TBD | TBD | TBD | TBD |

| Ethanol | TBD | TBD | TBD | TBD |

| Acetone | TBD | TBD | TBD | TBD |

| Ethyl Acetate | TBD | TBD | TBD | TBD |

| Acetonitrile | TBD | TBD | TBD | TBD |

| Toluene | TBD | TBD | TBD | TBD |

| n-Hexane | TBD | TBD | TBD | TBD |

| TBD: To Be Determined experimentally. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the solubility of this compound. These protocols are based on standard practices for solubility measurement of organic compounds.

Isothermal Saturation Method

This gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, and preliminary studies may be needed to determine the required equilibration time.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid is allowed to settle. A sample of the supernatant saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of undissolved solid.

-

Solvent Evaporation: A known mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the container. The mass of the solvent is calculated by subtracting the mass of the solute from the mass of the saturated solution.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 grams of solvent, grams of solute per 100 mL of solvent, or mole fraction.

UV-Vis Spectrophotometry

This method is suitable for compounds that have a strong chromophore, such as this compound, and can be highly accurate for determining solubility in solvents where the compound has a distinct absorbance spectrum.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Sample Preparation and Equilibration: A saturated solution is prepared using the same procedure as in the isothermal saturation method (steps 1 and 2).

-

Dilution: A small, accurately measured volume of the filtered saturated solution is diluted with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The concentration of the original saturated solution (i.e., the solubility) is calculated by taking into account the dilution factor.

Conclusion

Theoretical Analysis of 2,5-Dinitroaniline Molecular Orbitals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of 2,5-Dinitroaniline's molecular orbitals. Due to the limited availability of specific published computational data for this compound, this document focuses on the established protocols and theoretical frameworks used for similar aniline derivatives. The presented data for related compounds serves as an illustrative example of the expected results from such an analysis.

Introduction to the Theoretical Study of Molecular Orbitals

The electronic structure of a molecule is fundamental to understanding its chemical reactivity, spectroscopic properties, and potential applications, particularly in drug design and materials science. For a molecule like this compound, the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates a complex electronic environment. Theoretical and computational chemistry provide powerful tools to investigate this structure by calculating the molecular orbitals and their associated energies.

Key molecular orbital concepts include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

Computational Methodology

The following section details the typical computational protocol for a theoretical study of this compound's molecular orbitals, based on methodologies applied to similar molecules.

Software and Theoretical Methods

Quantum chemical calculations are typically performed using software packages such as Gaussian, Q-Chem, or similar programs.[1][2] The most common theoretical method for such studies is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. A popular functional for these types of calculations is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3][4]

Basis Sets

The choice of basis set is crucial for obtaining accurate results. A commonly used and reliable basis set for molecules containing C, H, N, and O is the Pople-style 6-311++G(d,p) basis set.[4][5] This basis set includes diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Geometry Optimization

The first step in any computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through a geometry optimization procedure, where the software systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

Frequency Calculations

Following a successful geometry optimization, frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to provide thermodynamic data and vibrational spectra (IR and Raman).

Molecular Orbital Analysis

With the optimized geometry, a detailed analysis of the molecular orbitals can be performed. This includes:

-

HOMO and LUMO Energies: Calculation of the energies of the frontier molecular orbitals.

-

Mulliken Population Analysis: A method to estimate the partial atomic charges on each atom in the molecule, providing insight into the charge distribution.[6][7]

-

Natural Bond Orbital (NBO) Analysis: A more sophisticated method to analyze the electron density and interactions between orbitals, providing a more detailed picture of bonding and charge transfer.

The logical workflow for such a computational study is illustrated in the diagram below.

Quantitative Data

Table 1: Frontier Molecular Orbital Energies (Illustrative Example: p-Nitroaniline)

| Parameter | Energy (eV) |

| HOMO | Data not available in cited literature |

| LUMO | Data not available in cited literature |

| HOMO-LUMO Gap (ΔE) | Data not available in cited literature |

Table 2: Mulliken Atomic Charges (Illustrative Example: p-Nitroaniline)

| Atom | Charge (e) |

| C1 | Data not available in cited literature |

| C2 | Data not available in cited literature |

| C3 | Data not available in cited literature |

| C4 | Data not available in cited literature |

| C5 | Data not available in cited literature |

| C6 | Data not available in cited literature |

| N (amino) | Data not available in cited literature |

| H (amino) | Data not available in cited literature |

| H (amino) | Data not available in cited literature |

| N (nitro) | Data not available in cited literature |

| O (nitro) | Data not available in cited literature |

| O (nitro) | Data not available in cited literature |

| H (ring) | Data not available in cited literature |

| H (ring) | Data not available in cited literature |

| H (ring) | Data not available in cited literature |

Visualization of Molecular Orbitals and Electrostatic Potential

Visualizations are critical for interpreting the results of molecular orbital calculations.

HOMO and LUMO Surfaces

The spatial distribution of the HOMO and LUMO can be plotted as three-dimensional surfaces. The HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is typically found on the electron-deficient regions. For this compound, one would expect the HOMO to have significant contributions from the aniline ring and the amino group, while the LUMO would likely be centered on the nitro groups and the aromatic ring.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. In this compound, the oxygen atoms of the nitro groups would be expected to be regions of high negative potential, while the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential.

The logical relationship between these analyses is depicted in the following diagram.

Conclusion and Future Directions

While a detailed quantitative analysis of this compound's molecular orbitals from published literature is currently lacking, the theoretical framework and computational methodologies for such a study are well-established. A computational investigation using DFT with a suitable basis set would provide valuable insights into the electronic structure, reactivity, and potential applications of this molecule. Such a study would be highly beneficial for researchers in medicinal chemistry and materials science, enabling a more rational design of novel compounds based on the this compound scaffold. It is recommended that future work focus on performing these calculations to generate the specific data required for a complete understanding of this molecule's properties.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mulliken [cup.uni-muenchen.de]

- 7. Mulliken population analysis - Wikipedia [en.wikipedia.org]

Quantum Chemical Calculations for 2,5-Dinitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2,5-Dinitroaniline. This molecule is a significant intermediate in the synthesis of various dyes and pharmaceuticals, and understanding its fundamental properties at a molecular level is crucial for optimizing its applications and for the rational design of new derivatives. This document outlines the theoretical background, computational methodologies, expected outcomes, and the significance of these calculations in the broader context of chemical and pharmaceutical research.

Introduction to this compound

This compound (C₆H₅N₃O₄) is an organic compound belonging to the class of dinitroanilines, which are characterized by an aniline molecule substituted with two nitro groups.[1] The positioning of the nitro groups at the 2nd and 5th positions of the benzene ring influences its chemical reactivity, spectroscopic signature, and potential for intermolecular interactions. Quantum chemical calculations offer a powerful, non-experimental approach to investigate these properties with high accuracy, providing insights that can be challenging to obtain through experimental methods alone.

These computational studies are instrumental in predicting the molecule's geometry, vibrational modes, electronic structure, and reactivity. Such information is invaluable for understanding its behavior in different chemical environments, which is a critical aspect of drug development and materials science.

Theoretical and Computational Methodology

The investigation of this compound's properties is typically performed using Density Functional Theory (DFT), a robust method that provides a good balance between computational cost and accuracy. The following outlines a standard protocol for such calculations.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the global minimum on its potential energy surface.

Experimental Protocol:

-

Initial Structure: The initial molecular structure of this compound can be built using any standard molecular modeling software. The IUPAC name is this compound, and its canonical SMILES representation is C1=CC(=C(C=C1--INVALID-LINK--[O-])N)--INVALID-LINK--[O-].[2]

-

Computational Method: Geometry optimization is commonly performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This functional is widely used for its reliability in predicting the geometries of organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally employed. The inclusion of diffuse functions (++) is important for accurately describing the behavior of lone-pair electrons, and polarization functions (d,p) are crucial for molecules with pi systems and polar bonds.

-

Convergence Criteria: The optimization is considered complete when the forces acting on the atoms and the change in energy between successive optimization steps fall below predefined threshold values.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis is performed to confirm that the structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

Experimental Protocol:

-

Frequency Calculation: The calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.

-

Stationary Point Characterization: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point.

-

Spectral Prediction: The calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities. These theoretical spectra can be compared with experimental data for validation. It is a common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to better match experimental values.

Electronic Properties Analysis

The electronic properties of this compound, which are crucial for understanding its reactivity and spectroscopic behavior, are investigated through several analyses.

Experimental Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface of the optimized geometry. The MEP is a valuable tool for identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. Red-colored regions indicate negative electrostatic potential (electron-rich), while blue-colored regions indicate positive electrostatic potential (electron-poor).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution within the molecule by calculating the atomic charges. This information helps in understanding the polarity of different bonds and the overall charge distribution.

Expected Results and Data Presentation

The quantum chemical calculations on this compound are expected to yield a wealth of quantitative data. For clarity and ease of comparison, this data should be presented in structured tables.

Optimized Geometric Parameters

The calculated bond lengths and bond angles for this compound would be tabulated and, where possible, compared with experimental data for similar molecules if a crystal structure for the target molecule is not available.

Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Bond Length (Å) | C1-C2 | Value | N/A |

| C2-N1 (Amino) | Value | N/A | |

| C1-N2 (Nitro) | Value | N/A | |

| C4-N3 (Nitro) | Value | N/A | |

| N-O (Nitro) | Value | N/A | |

| Bond Angle (°) | C1-C2-C3 | Value | N/A |

| C2-C1-N2 | Value | N/A | |

| O-N-O (Nitro) | Value | N/A |

Vibrational Frequencies

The calculated vibrational frequencies and their corresponding assignments provide a theoretical IR and Raman spectrum.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Mode | Calculated Frequency (Scaled) | IR Intensity | Raman Activity | Assignment |

| ν₁ | Value | Value | Value | N-H stretch (asymmetric) |

| ν₂ | Value | Value | Value | N-H stretch (symmetric) |

| ν₃ | Value | Value | Value | C-H stretch |

| ν₄ | Value | Value | Value | NO₂ stretch (asymmetric) |

| ν₅ | Value | Value | Value | NO₂ stretch (symmetric) |

| ... | ... | ... | ... | ... |

Note: This table would be populated with the full list of calculated vibrational modes.

Electronic Properties

Key electronic properties that provide insight into the molecule's reactivity and stability are summarized below.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Electronegativity | Value |

| Chemical Hardness | Value |

| Dipole Moment (Debye) | Value |

Note: These values are derived from the output of the electronic structure calculations.

Visualizations

Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Caption: Computational workflow for quantum chemical calculations of this compound.

Caption: Schematic of HOMO-LUMO energy levels and the energy gap.

Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.

Conclusion

Quantum chemical calculations provide a powerful and insightful approach to characterizing the fundamental properties of this compound. By employing methods such as DFT, researchers can obtain detailed information about the molecule's geometry, vibrational spectra, and electronic structure. This theoretical data is invaluable for interpreting experimental results, predicting chemical behavior, and guiding the design of new molecules with desired properties. The methodologies and expected outcomes detailed in this guide serve as a comprehensive resource for scientists and researchers engaged in the study of nitroaromatic compounds and their applications in various fields, including medicinal chemistry and materials science.

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Dinitroaniline Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of the six isomers of dinitroaniline. Dinitroanilines are a class of organic compounds with the chemical formula C₆H₅N₃O₄. They are structurally characterized by an aniline ring substituted with two nitro functional groups. The positional variation of these nitro groups gives rise to six distinct isomers, each with unique properties and applications, ranging from intermediates in the synthesis of dyes and pesticides to components in pharmaceutical development.

This document summarizes key quantitative data in comparative tables, details common experimental protocols for their characterization, and provides visual workflows and diagrams to illustrate fundamental structural and analytical concepts.

Physical and Chemical Properties

The location of the two electron-withdrawing nitro groups on the aniline ring significantly influences the isomers' physical properties, such as melting point and solubility, as well as their chemical characteristics, including basicity (pKa) and reactivity.

Summary of Physical Characteristics

The following table summarizes the key physical properties of the six dinitroaniline isomers for easy comparison. Note that reported values can vary slightly between sources due to different experimental conditions and purity levels.

| Property | 2,3-Dinitroaniline | 2,4-Dinitroaniline | 2,5-Dinitroaniline | 2,6-Dinitroaniline | 3,4-Dinitroaniline | 3,5-Dinitroaniline |

| CAS Number | 602-03-9[1][2] | 97-02-9[3][4] | 619-18-1[2][5] | 606-22-4[6] | 610-41-3[2][7] | 618-87-1[8][9] |

| Appearance | Yellow crystalline powder[1] | Yellow to orange crystalline solid[10][11] | - | Light-orange to yellow-brown solid[12][13] | Beige to brown solid[7][14] | Yellow to brown-yellow solid[15][16] |

| Melting Point | 134-136 °C[1] | 176-188 °C[3][11][17] | 185-190 °C[5] | 136-142 °C[12][18] | 154-158 °C[7][14][19] | 159-163 °C[8][16] |

| Boiling Point | 305.5 °C[1] | Decomposes[3] | - | Decomposes[20] | ~440.6 °C[19] | ~398 °C[8] |

| Density | 1.67 g/cm³[1] | ~1.61 g/cm³[3][21] | - | - | ~1.59 g/cm³[19] | ~1.60 g/cm³[8][9] |

| Water Solubility | Insoluble[1] | Very low (0.06 g/L at 20 °C)[3][4] | - | Practically insoluble[6][22] | - | Low solubility[15][23] |

| pKa (of conj. acid) | - | -4.53[3] | - | - | 0.26 (Predicted)[14][19] | 0.3[8] |

Note: A lower pKa value for the conjugate acid corresponds to a weaker base.

Solubility Profile

While generally exhibiting low solubility in water, dinitroaniline isomers are considerably more soluble in organic solvents. This solubility is critical for their synthesis, purification, and application.

-

2,4-Dinitroaniline: Demonstrates solubility in organic solvents like ethanol, acetone, and chloroform.[10] Its solubility increases with temperature.[10]

-

2,6-Dinitroaniline: Has a reported solubility of approximately 0.4 g per 100 mL in 95% ethanol and is also soluble in ether, hot benzene, and DMSO.[6][12][13] It is practically insoluble in petroleum ether.[6]

-

3,4-Dinitroaniline: Slightly soluble in DMSO and methanol.[7][14]

-

3,5-Dinitroaniline: While having low water solubility, it is readily soluble in organic solvents such as ethanol and ether.[23]

Isomer Structures and Characterization Workflow

The precise identification of a specific dinitroaniline isomer is crucial and relies on a combination of physical and spectroscopic analysis.

A typical workflow for the complete characterization of a synthesized dinitroaniline isomer involves purification followed by a suite of analytical techniques to confirm its identity and purity.

Experimental Protocols

This section details the methodologies for key experiments commonly employed in the characterization of dinitroaniline isomers.

Infrared (IR) Spectroscopy of Solid Samples

IR spectroscopy is used to identify the functional groups present in a molecule. For solid samples like dinitroanilines, two common preparation techniques are the potassium bromide (KBr) pellet method and the thin solid film method.

Protocol: KBr Pellet Technique [24]

-

Sample Preparation: Grind 1-2 mg of the dinitroaniline isomer with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be ground to a fine, homogenous powder.

-

Pellet Formation: Transfer the powder to a pellet-pressing die. Apply high pressure (typically 8-10 tons) using a hydraulic press for several minutes. This will form a thin, transparent or translucent KBr pellet containing the dispersed sample.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

-

Analysis: Acquire the spectrum. The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups (e.g., N-H stretches, NO₂ symmetric and asymmetric stretches, C=C aromatic stretches).

Protocol: Thin Solid Film Method [25]

-

Dissolution: Dissolve a small amount (~10-20 mg) of the solid dinitroaniline isomer in a few drops of a volatile organic solvent (e.g., acetone or methylene chloride).

-

Film Formation: Place one or two drops of this solution onto a single salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition: Place the plate in the spectrometer's sample holder and obtain the IR spectrum.

Melting Point Determination

The melting point is a crucial physical property for identifying a compound and assessing its purity. A sharp melting range typically indicates a high degree of purity.

Protocol: Capillary Method

-

Sample Loading: Finely powder a small amount of the dry dinitroaniline isomer. Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height) of the sample. Pack the sample into the sealed end of the tube by tapping or dropping it through a long glass tube.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used to separate components of a mixture and determine the purity of a compound. For dinitroaniline isomers, a reverse-phase HPLC method is typically effective.

General Protocol:

-

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which is nonpolar.

-

Mobile Phase: A polar mobile phase, typically a mixture of acetonitrile and water or methanol and water, is used. The exact ratio can be optimized to achieve good separation of the isomers. An isocratic (constant composition) or gradient (changing composition) elution can be employed.

-

Sample Preparation: Prepare a dilute solution of the dinitroaniline sample in the mobile phase or a compatible solvent like acetonitrile.

-

Detection: A UV-Vis detector is highly effective, as the nitroaromatic system of dinitroanilines absorbs strongly in the UV region (typically between 254 nm and 365 nm).

-

Analysis: The retention time of each peak is used for identification (by comparison to standards), and the area under the peak is proportional to the concentration, allowing for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are fundamental for confirming the isomeric structure.

General Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the dinitroaniline isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, chloroform-d, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is important, as dinitroanilines have varying solubilities.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra.

-

Analysis: The chemical shifts, integration (for ¹H), and coupling patterns of the signals in the spectra provide definitive information about the substitution pattern on the aromatic ring, allowing for unambiguous identification of the specific isomer.

References

- 1. 2,3-Dinitroaniline CAS:602-03-9, Medicine Grade, Best Price Distributor [nbinnochem.com]

- 2. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 3. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 4. 2,4-Dinitroaniline CAS#: 97-02-9 [m.chemicalbook.com]

- 5. Respiratory protection equipments C6H5N3O4 (this compound), CAS number 619-18-1 [en.gazfinder.com]

- 6. 2,6-Dinitroaniline [drugfuture.com]

- 7. 3,4-DINITROANILINE CAS#: 610-41-3 [amp.chemicalbook.com]

- 8. Table 1, Physicochemical Properties of 3,5-Dinitroaniline (CASRN 618-87-1)a - Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 3,5-DINITROANILINE | 618-87-1 [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. biomall.in [biomall.in]

- 14. 3,4-DINITROANILINE price,buy 3,4-DINITROANILINE - chemicalbook [chemicalbook.com]

- 15. 3,5-Dinitroaniline | C6H5N3O4 | CID 12068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3,5-Dinitroaniline, 98% | Fisher Scientific [fishersci.ca]

- 17. 2,4-二硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 18. 2,6-Dinitroaniline, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 19. 3,4-Dinitroaniline|lookchem [lookchem.com]

- 20. 2,6-Dinitroaniline [chembk.com]

- 21. 2,4-DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. 2,6-Dinitroaniline | CAS#:606-22-4 | Chemsrc [chemsrc.com]

- 23. chembk.com [chembk.com]

- 24. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 25. orgchemboulder.com [orgchemboulder.com]

2,5-Dinitroaniline synthesis mechanism and reaction pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,5-dinitroaniline, a significant chemical intermediate. The document details the core synthesis mechanism, reaction pathway, and experimental protocols, presenting quantitative data in a clear, tabular format for ease of comparison and analysis.

Introduction

This compound is a dinitroaniline isomer with the chemical formula C₆H₅N₃O₄. Its molecular structure, characterized by an aniline ring substituted with two nitro groups at the 2 and 5 positions, makes it a valuable precursor in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents. This guide focuses on the primary synthetic route to this compound, proceeding via a nucleophilic aromatic substitution (SNAAr) mechanism.

Core Synthesis Mechanism and Reaction Pathway

The principal method for synthesizing this compound involves the reaction of 1-chloro-2,5-dinitrobenzene with an ammonia source. This transformation is a classic example of a nucleophilic aromatic substitution reaction. The reaction is facilitated by the presence of two strongly electron-withdrawing nitro groups on the benzene ring, which activate the ring towards nucleophilic attack.

The proposed reaction pathway is the Chichibabin reaction, which utilizes a potent nucleophile, the amide anion (NH₂⁻), generated from sodium amide (NaNH₂) in liquid ammonia (NH₃).[1]

Reaction:

1-Chloro-2,5-dinitrobenzene + NaNH₂ (in liquid NH₃) → this compound + NaCl

The mechanism proceeds as follows:

-

Nucleophilic Attack: The amide anion, a powerful nucleophile, attacks the carbon atom bearing the chlorine atom on the 1-chloro-2,5-dinitrobenzene ring. This attack is regioselective due to the activation by the ortho and para-directing nitro groups.

-

Formation of a Meisenheimer Complex: The addition of the amide anion leads to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups, which provides significant stabilization.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), a good leaving group. This step results in the formation of the final product, this compound.

Analogous Experimental Protocols for Dinitroaniline Synthesis

Synthesis of 2,4-Dinitroaniline from 1-Chloro-2,4-dinitrobenzene

A common laboratory-scale preparation of 2,4-dinitroaniline involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonium acetate in the presence of ammonia gas.[2] Another industrial approach involves reacting 1-chloro-2,4-dinitrobenzene with aqueous ammonia under pressure.[3]

| Parameter | Laboratory Method (Ammonium Acetate)[2] | Industrial Method (Aqueous Ammonia)[3] |

| Starting Material | 1-Chloro-2,4-dinitrobenzene | 1-Chloro-2,4-dinitrobenzene |

| Reagents | Ammonium acetate, Ammonia gas | Aqueous ammonia (e.g., 34% by weight) |

| Solvent | None (neat reaction) | Water |

| Temperature | 170 °C | 60-90 °C |

| Pressure | Atmospheric | Autogenous (approx. 6 atmospheres gauge) |

| Reaction Time | 6 hours | 0.5 hours |

| Yield | 68-76% | 98.4% |

| Melting Point | 175-177 °C (crude), 180 °C (recrystallized) | 178-179 °C |

Synthesis of 2,6-Dinitroaniline

The synthesis of 2,6-dinitroaniline can be achieved through a multi-step process starting from chlorobenzene, which is first sulfonated and then nitrated to form potassium 4-chloro-3,5-dinitrobenzenesulfonate. This intermediate is then subjected to ammonolysis.[4]

| Step | Reagents | Conditions |

| Sulfonation/Nitration | Chlorobenzene, Conc. H₂SO₄, Fuming H₂SO₄, KNO₃ | Heating, then 40-60 °C, then 110-115 °C for 20h |

| Ammonolysis | Potassium 4-chloro-3,5-dinitrobenzenesulfonate, Conc. NH₄OH | Boiling for 1 hour |

| Desulfonation | Potassium 4-amino-3,5-dinitrobenzenesulfonate, Conc. H₂SO₄, H₂O | Vigorous boiling under reflux for 6 hours |

Characterization of this compound

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity. Standard analytical techniques should be employed.

| Property | Data |

| Molecular Formula | C₆H₅N₃O₄ |

| Molecular Weight | 183.12 g/mol |

| CAS Number | 619-18-1[5] |

| Appearance | (Expected) Crystalline solid |

| Spectroscopic Data | 15N NMR data is available in the literature.[5][6] |

Conclusion

The synthesis of this compound is primarily achieved through the nucleophilic aromatic substitution of 1-chloro-2,5-dinitrobenzene. The Chichibabin reaction, employing sodium amide in liquid ammonia, represents a viable, albeit less documented, pathway. The detailed experimental protocols for the synthesis of isomeric dinitroanilines provide a solid foundation for the development of a specific and optimized procedure for this compound. Further research into the specific reaction conditions for the Chichibabin approach would be beneficial for enhancing the efficiency and scalability of this synthesis. The information and comparative data presented in this guide are intended to support researchers and professionals in the fields of chemical synthesis and drug development in their work with this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C6H5N3O4 | CID 123081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Thermochemical Properties of 2,5-Dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermochemical properties of 2,5-Dinitroaniline. The information is compiled from available scientific literature and databases to serve as a foundational resource for professionals in research and development. This document summarizes quantitative data, outlines relevant experimental methodologies, and presents visual representations of key chemical processes.

Core Thermochemical Properties

This compound (C₆H₅N₃O₄) is a nitroaromatic compound with a molecular weight of 183.12 g/mol . Its thermochemical properties are crucial for understanding its stability, reactivity, and potential applications, particularly in energetic materials and as an intermediate in chemical synthesis.

Quantitative Data Summary

| Property | Symbol | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°solid | -44.4 | kJ/mol | [1] |

| Standard Molar Enthalpy of Combustion (solid) | ΔcH°solid | -3031 | kJ/mol | [1] |

| Melting Point | Tm | 185-190 | °C | [2] |

| Standard Molar Entropy (solid) | S°solid | Data not available | J/(mol·K) | |

| Molar Heat Capacity (solid) | Cp,solid | Data not available | J/(mol·K) |

Note: Values for Standard Molar Entropy and Molar Heat Capacity for this compound have not been found in the surveyed literature. Researchers may need to perform experimental measurements or use computational estimation methods to determine these values.

Experimental Protocols

Detailed experimental protocols for the determination of the thermochemical properties of this compound are not extensively published. However, based on the methods cited for this and related nitroaromatic compounds, the following generalized procedures are provided as a guide for researchers.

Combustion Calorimetry for Enthalpy of Formation and Combustion

The standard enthalpy of formation of this compound was determined by Macharacek, Zacharov, et al. in 1962 using combustion calorimetry.[1] While the specific parameters of their experiment are not readily accessible, a general protocol for bomb calorimetry of a solid nitroaromatic compound is as follows:

Objective: To determine the enthalpy of combustion and subsequently calculate the enthalpy of formation.

Apparatus:

-

Isoperibol bomb calorimeter

-

Oxygen bomb

-

Pellet press

-

Fuse wire (e.g., platinum or nickel-chromium)

-

Crucible (e.g., silica or platinum)

-

Calorimeter bucket with a known mass of water

-

High-precision thermometer

-

Ignition unit

Procedure:

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of this compound is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in the crucible. A fuse wire of known length and mass is attached to the ignition electrodes, with the wire in contact with the sample pellet. A small amount of water (e.g., 1 mL) is typically added to the bomb to ensure saturation of the internal atmosphere with water vapor, facilitating the conversion of nitrogen to nitric acid.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a precisely known mass of water. The calorimeter is assembled with the stirrer and thermometer.

-

Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded over a period of time to establish a baseline.

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

Post-Reaction Analysis: After cooling, the bomb is depressurized, and the interior is rinsed with distilled water. The resulting solution is titrated with a standard base (e.g., NaOH) to determine the amount of nitric acid formed from the nitrogen in the sample. The length of the unburned fuse wire is measured.

-

Calculations: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The gross heat of combustion of the this compound sample is then calculated from the temperature rise, accounting for the heat contributions from the fuse wire ignition and nitric acid formation. The standard enthalpy of combustion is then determined from the gross heat of combustion. The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

While specific DSC and TGA data for this compound is not widely published, these techniques are essential for studying its thermal stability, melting behavior, and decomposition kinetics.

Objective: To determine the melting point, enthalpy of fusion, and thermal decomposition profile of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., aluminum, hermetically sealed for DSC; alumina for TGA)

-

Inert gas supply (e.g., nitrogen, argon)

Generalized DSC Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in a DSC pan. The pan is hermetically sealed to prevent sublimation.

-

Instrument Setup: An empty, sealed pan is used as a reference. The DSC cell is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min).

-

Thermal Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a temperature range that encompasses the melting point and decomposition region (e.g., from room temperature to 400 °C).

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset and peak temperatures of melting and decomposition. The area under the melting peak is integrated to calculate the enthalpy of fusion.

Generalized TGA Protocol:

-

Sample Preparation: An accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible.

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min).

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) through its decomposition range.

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperatures of maximum mass loss rates, and the mass of any residue.

Synthesis and Decomposition Pathways

Synthesis of this compound

A potential route for the synthesis of this compound is via a nucleophilic aromatic substitution reaction, specifically the Chichibabin reaction, involving the amination of a dinitrochlorobenzene precursor.[3] While a specific protocol for the 2,5-isomer is not detailed in the readily available literature, a procedure can be adapted from the synthesis of related dinitroanilines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dinitroaniline from m-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,5-dinitroaniline from m-nitroaniline. The synthesis involves the electrophilic nitration of m-nitroaniline using a mixed acid reagent. While the nitration of m-nitroaniline can lead to a mixture of isomers, this protocol outlines a plausible method to favor the formation of this compound and subsequent purification. This application note also includes a summary of relevant data, a detailed experimental protocol, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

Dinitroanilines are a class of organic compounds with significant applications as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[1] The specific isomer, this compound, is a valuable building block in medicinal chemistry and materials science. The synthesis of this compound from m-nitroaniline is an example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.[2] The regioselectivity of this reaction is governed by the directing effects of the existing amino (-NH₂) and nitro (-NO₂) groups on the benzene ring. The amino group is an ortho-, para-director and an activating group, while the nitro group is a meta-director and a deactivating group. In m-nitroaniline, the positions ortho and para to the amino group are C2, C4, and C6, and the position meta to the nitro group is C5. Therefore, the incoming electrophile (nitronium ion, NO₂⁺) is directed to these positions, leading to a mixture of dinitroaniline isomers. This protocol aims to provide a comprehensive guide for the synthesis and isolation of the desired this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the desired product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| m-Nitroaniline | C₆H₆N₂O₂ | 138.13 | 111-114 | Yellow to orange crystalline solid |

| This compound | C₆H₅N₃O₄ | 183.12 | 188 | Yellow needles |

Table 1: Physicochemical Properties of Key Compounds

Note: The yield of this compound can vary significantly depending on the reaction conditions and purification efficiency. The formation of other isomers such as 2,3-dinitroaniline and 3,5-dinitroaniline is common.

Experimental Protocols

Materials and Equipment:

-

m-Nitroaniline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol

-

Ethyl Acetate

-

Hexane

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle with a temperature controller

-

Büchner funnel and flask

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves, lab coat)

Procedure:

1. Preparation of the Nitrating Mixture:

-

In a fume hood, carefully add 20 mL of concentrated sulfuric acid to a 100 mL beaker cooled in an ice bath.

-

Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with constant stirring. Keep the mixture in the ice bath until use.

2. Nitration of m-Nitroaniline:

-

In a 250 mL round-bottom flask, dissolve 5.0 g of m-nitroaniline in 30 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved. Cool the flask in an ice bath to 0-5 °C.

-

Slowly add the pre-cooled nitrating mixture dropwise to the m-nitroaniline solution using a dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.

-

Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

3. Work-up and Isolation:

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Allow the ice to melt completely, then filter the crude product using a Büchner funnel.

-

Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

-

Carefully neutralize any remaining acid by washing the solid with a cold, dilute solution of sodium bicarbonate, followed by another wash with cold water.

-

Press the solid as dry as possible on the filter paper.

4. Purification:

-

The crude product is a mixture of dinitroaniline isomers. Separation can be achieved by fractional crystallization or column chromatography.

-

Fractional Crystallization: Attempt to recrystallize the crude product from ethanol. The different isomers may have varying solubilities, allowing for partial separation.

-

Column Chromatography: For a more effective separation, use column chromatography on silica gel.

-

Prepare a slurry of silica gel in hexane and pack a column.

-

Dissolve the crude product in a minimal amount of a 1:1 mixture of ethyl acetate and hexane.

-

Load the sample onto the column and elute with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).

-

Collect the fractions and monitor them by TLC to identify the fraction containing the desired this compound isomer.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

-

5. Characterization:

-

Dry the purified this compound in a desiccator.

-

Determine the melting point of the product. The literature melting point for this compound is 188 °C.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Mandatory Visualizations

Reaction Pathway

Caption: Reaction pathway for the nitration of m-nitroaniline.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This synthesis involves the use of concentrated strong acids (sulfuric and nitric acid), which are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

-

The nitration reaction is exothermic and can proceed vigorously if the temperature is not controlled. Maintain the reaction temperature strictly as described in the protocol to avoid runaway reactions.

-

Dinitroanilines are toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

-

Dispose of all chemical waste according to institutional and local regulations.

References